3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzyloxy group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Condensation Reaction: The final step involves a condensation reaction between the pyrazole derivative and a hydroxybenzaldehyde to form the desired carbohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research.
Properties
Molecular Formula |
C24H20N4O3 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O3/c29-20-8-4-7-18(13-20)15-25-28-24(30)23-14-22(26-27-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+ |
InChI Key |
MHFICHRIAOMRSS-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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